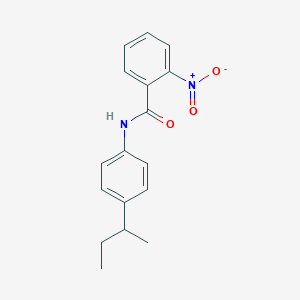

N-(4-sec-butylphenyl)-2-nitrobenzamide

Description

Properties

IUPAC Name |

N-(4-butan-2-ylphenyl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-3-12(2)13-8-10-14(11-9-13)18-17(20)15-6-4-5-7-16(15)19(21)22/h4-12H,3H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLSSLRXMNGDNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-sec-butylphenyl)-2-nitrobenzamide is an organic compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound features a unique molecular structure that includes a nitro group and an amide functional group. Its IUPAC name reflects its composition, consisting of a 4-sec-butylphenyl group attached to a 2-nitrobenzamide moiety. The molecular formula is CHNO, with a molecular weight of approximately 304.36 g/mol. The bulky sec-butyl group influences its physical and chemical properties, making it of interest for various applications in chemistry and biology .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, potentially disrupting cellular processes by modifying biological molecules. The nitro group can form reactive intermediates upon reduction, which may interact with cellular components, leading to cytotoxic effects .

Table 1: Comparison of Antimicrobial Activity with Similar Compounds

| Compound Name | Antimicrobial Activity | Unique Aspects |

|---|---|---|

| This compound | Moderate | Nitro group enhances reactivity |

| N-(4-sec-butylphenyl)-4-chloro-2-nitrobenzamide | High | Chloro substituent increases potency |

| N-(4-sec-butylphenyl)-4-ethoxybenzamide | Low | Ethoxy group alters solubility |

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects against various cancer cell lines. The compound's mechanism involves the reduction of the nitro group to form reactive species that can modify nucleic acids or proteins, disrupting cellular processes essential for cancer cell survival .

The mechanism of action for this compound involves several pathways:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components.

- Enzyme Interaction : The compound may bind to enzymes or receptors involved in cellular signaling pathways, potentially inhibiting their activity and leading to apoptosis in cancer cells .

- Modification of Biological Molecules : Reactive intermediates can modify proteins and nucleic acids, which is crucial for understanding its cytotoxicity and antimicrobial effects .

Study on Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound led to significant cell death through apoptosis, as evidenced by increased levels of pro-apoptotic markers such as caspase-3 and PARP cleavage .

Antimicrobial Efficacy Testing

Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated moderate activity, with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics .

Scientific Research Applications

Chemistry

N-(4-sec-butylphenyl)-2-nitrobenzamide serves as an important intermediate in organic synthesis . It can be utilized to create more complex organic molecules through various chemical reactions such as:

- Reduction : The nitro group can be reduced to form amines, which are valuable in medicinal chemistry.

- Substitution Reactions : The amide bond can undergo hydrolysis or substitution with other nucleophiles, expanding its utility in synthetic pathways.

Research indicates that this compound exhibits potential antimicrobial and anticancer properties :

- Antimicrobial Activity : In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential as a therapeutic agent for bacterial infections.

- Anticancer Potential : Preliminary studies indicate that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Anticancer Activity

A study published in 2021 evaluated the cytotoxic effects of various nitrobenzamide derivatives, including this compound, against different cancer cell lines. The results showed significant inhibition of cell growth at sub-micromolar concentrations, indicating favorable therapeutic potential with a selectivity index favoring cancer cells over normal cells.

Antimicrobial Efficacy Assessment

Another research effort focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound displayed effective inhibition with minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its viability as a lead compound for further development.

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-sec-butylphenyl)-4-chloro-2-nitrobenzamide | Contains a chloro substituent | Chloro group may enhance reactivity |

| N-(4-sec-butylphenyl)-4-ethoxybenzamide | Ethoxy instead of nitro | Different solubility and reactivity |

| N-(4-sec-butylphenyl)-4-methylbenzamide | Methyl substituent | Altered steric hindrance and electronic properties |

These comparisons illustrate how variations in substituents significantly affect the chemical behavior and biological activity of these compounds.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural features, physical properties, and synthesis parameters of N-(4-sec-butylphenyl)-2-nitrobenzamide with its analogs:

| Compound Name | Substituent(s) on Phenyl Ring | Molecular Weight (g/mol) | Melting Point (°C) | Synthesis Yield (%) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 4-sec-butyl | 312.35 | Not reported | Not reported | 2-nitrobenzamide, sec-butyl |

| N-(4′-Chlorophenyl)-2-nitrobenzamide | 4-chloro | 290.68 | 184–186 | 85 | 2-nitrobenzamide, chloro |

| N-(4′-Bromophenyl)-2-nitrobenzamide | 4-bromo | 335.13 | 199–201 | 86 | 2-nitrobenzamide, bromo |

| N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide | 5-ethyl-thiadiazole | 293.30 | Not reported | Not reported | 2-nitrobenzamide, thiadiazole |

| N-(3-Chloro-4-methoxyphenyl)-2-nitrobenzamide | 3-chloro, 4-methoxy | 320.73 | Not reported | Quantitative | 2-nitrobenzamide, chloro, methoxy |

| N-(2-Methoxyphenyl)-2-nitrobenzamide | 2-methoxy | 286.27 | Not reported | Not reported | 2-nitrobenzamide, methoxy |

Key Observations:

- Substituent Effects on Melting Points: Halogenated derivatives (e.g., chloro, bromo) exhibit higher melting points (184–201°C) compared to non-halogenated analogs, likely due to stronger intermolecular interactions (e.g., dipole-dipole, halogen bonding) .

- Synthesis Yields: Reactions involving halogenated anilines (e.g., 4-chlorophenyl) achieve high yields (85–86%), while methoxy-substituted derivatives may require optimized conditions for comparable efficiency .

- Steric and Electronic Effects: The sec-butyl group in the target compound enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to smaller substituents like halogens or methoxy groups .

Pharmacological Activities

Antiepileptic Activity

N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide demonstrated superior antiepileptic activity to the reference drug Depakin, achieving 100% protection against seizures in animal models at lower doses. The thiadiazole ring likely contributes to enhanced binding affinity with neuronal targets .

Anticoagulant Effects

N-(4′-Chlorophenyl)-2-nitrobenzamide and related derivatives inhibited thrombin and factor Xa, critical enzymes in the blood coagulation cascade. The electron-withdrawing nitro group at the ortho position may stabilize the amide bond, enhancing interactions with enzymatic active sites .

Enzyme Inhibition

N-(3-Chloro-4-methoxyphenyl)-2-nitrobenzamide was synthesized as a precursor for dynamin-related protein 1 (Drp1) inhibitors. The chloro and methoxy substituents likely modulate electronic effects, optimizing binding to hydrophobic enzyme pockets .

Q & A

Q. What computational methods model enzyme interactions considering electron density and steric effects?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level. Analyze frontier orbitals (HOMO/LUMO) for reactivity ().

- Molecular Dynamics (MD) : Simulate binding to ATP-binding cassettes (ABC transporters) using AMBER. Monitor RMSD for stability ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.